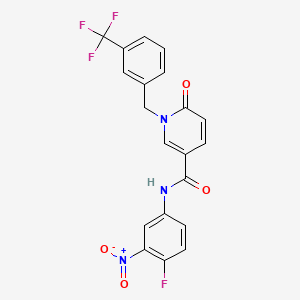

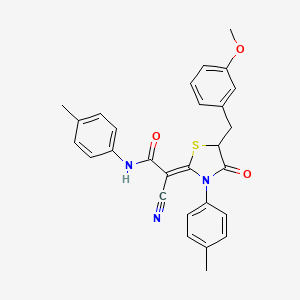

![molecular formula C13H18N2 B2649043 exo-(1R,5S,6s)-3-benzyl-3-azabicyclo[3.1.1]heptan-6-amine CAS No. 2068138-12-3](/img/structure/B2649043.png)

exo-(1R,5S,6s)-3-benzyl-3-azabicyclo[3.1.1]heptan-6-amine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“exo-(1R,5S,6s)-3-benzyl-3-azabicyclo[3.1.1]heptan-6-amine” is a chemical compound . It is a type of 3-azabicyclo[3.1.1]heptane .

Synthesis Analysis

A general approach to 3-azabicyclo[3.1.1]heptanes, including “exo-(1R,5S,6s)-3-benzyl-3-azabicyclo[3.1.1]heptan-6-amine”, involves the reduction of spirocyclic oxetanyl nitriles . This transformation has been studied for its mechanism, scope, and scalability .Molecular Structure Analysis

In 2022, bicyclo[3.1.1]heptanes were proposed to mimic the fragment of meta-substituted benzenes in biologically active compounds . Both cores had similar angles between the exit vectors (119–120°), a similar distance between substituents (4.8–5.0 Å), and similar physicochemical properties .Chemical Reactions Analysis

The core of “exo-(1R,5S,6s)-3-benzyl-3-azabicyclo[3.1.1]heptan-6-amine” was incorporated into the structure of the antihistamine drug Rupatidine instead of the pyridine ring, which led to a dramatic improvement in physicochemical properties .Physical And Chemical Properties Analysis

The physical and chemical properties of “exo-(1R,5S,6s)-3-benzyl-3-azabicyclo[3.1.1]heptan-6-amine” are not explicitly mentioned in the available sources .Applications De Recherche Scientifique

Synthesis and Characterization

Research has demonstrated methods for synthesizing and characterizing derivatives of azabicyclo compounds, highlighting their structural and stereochemical diversity. For instance, Kasyan et al. (2007) detailed the synthesis and characterization of N-(alkyl- and benzylsulfonyl)-exo-2-hydroxy-4-azatricyclo[4.2.1.03,7]nonanes, showcasing the transformation of exo-sulfonamides into epoxy derivatives and the role of stereoisomerism in determining the products obtained from reactions with peroxy acids (Kasyan et al., 2007).

Chemical Reactions and Mechanisms

The work by Coldham et al. (1999) on the synthesis of 7-azabicyclo[2.2.1]heptanes through anionic cyclization emphasizes the stereoselective and regiospecific nature of these reactions, contributing to the understanding of how specific structural features of azabicyclo compounds can be selectively synthesized (Coldham et al., 1999).

Applications in Medicinal Chemistry

Allemann and Vogel (1991) explored the aminohydroxylations of exo-2-cyano-7-oxabicyclo[2.2.1]hept-5-en-2-yl acetate, leading to protected forms of exo-5-amino-exo-6-hydroxy-7-oxabicyclo[2.2.1]heptan-2-one. This work contributes to the development of novel compounds with potential application in medicinal chemistry by providing a method to obtain highly stereoselective products (Allemann & Vogel, 1991).

Advanced Organic Synthesis Techniques

Further research by Gensini et al. (2002) into the intramolecular reductive cyclopropanation of α-(N-allylamino)-substituted N,N-dialkylcarboxamides and carbonitriles highlights the synthesis of compounds with the 1-amino-3-azabicyclo[3.1.0]hexane and 1-amino-3-azabicyclo[4.1.0]heptane skeleton, illustrating advanced organic synthesis techniques that expand the toolbox for creating complex bicyclic structures (Gensini et al., 2002).

Mécanisme D'action

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

(1R,5S)-3-benzyl-3-azabicyclo[3.1.1]heptan-6-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18N2/c14-13-11-6-12(13)9-15(8-11)7-10-4-2-1-3-5-10/h1-5,11-13H,6-9,14H2/t11-,12+,13? |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PZBJODSAGVQRDZ-FUNVUKJBSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2CN(CC1C2N)CC3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H]2CN(C[C@H]1C2N)CC3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18N2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

202.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

exo-(1R,5S,6s)-3-benzyl-3-azabicyclo[3.1.1]heptan-6-amine | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Sodium (R)-1-[1-(tert-butoxycarbonyl)pyrrolidin-3-yloxy]cyclobutanecarboxylate](/img/structure/B2648960.png)

![4-[benzyl(methyl)sulfamoyl]-N-(2-methylsulfanyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-7-yl)benzamide](/img/structure/B2648963.png)

![5-(3-bromophenyl)-1,3-dimethyl-6-(o-tolylamino)furo[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2648966.png)

![1-[(2S)-2-(9H-Fluoren-9-ylmethoxycarbonylamino)-4-methylpentanoyl]piperidine-4-carboxylic acid](/img/structure/B2648967.png)

![(2E,NZ)-N-(6-bromo-3-methylbenzo[d]thiazol-2(3H)-ylidene)-3-(5-nitrothiophen-2-yl)acrylamide](/img/structure/B2648968.png)

![Ethyl 5-(2-(4-methoxyphenyl)acetamido)-4-oxo-3-phenyl-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2648982.png)

![N-(2-(4-methoxyphenyl)-5-oxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)pentanamide](/img/structure/B2648983.png)